2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Peptide Synthesis Building Block Purity SPPS

SPPS workflows using Fmoc-morpholine building blocks risk synthetic failure when regioisomeric identity is unverified. The 3-substituted isomer (CAS 885273-95-0) and 2-carboxylic acid analog (CAS 204320-51-4) exhibit different reactivity profiles, leading to deletion sequences or side reactions. • Regiospecific 2-acetic acid substitution ensures predictable coupling kinetics in automated SPPS • ≥95% (HPLC) purity minimizes deletion products in sequences >10 residues • Yellow wax form; store at 0-8°C for long-term stability

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 885273-97-2
Cat. No. B1425788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-N-Fmoc-morpholin-2-YL)acetic acid
CAS885273-97-2
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
InChIInChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
InChIKeyMWVJXGOSMIXASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-N-Fmoc-morpholin-2-yl)acetic Acid Properties & Specifications


2-(4-N-Fmoc-morpholin-2-yl)acetic acid (CAS 885273-97-2) is an Fmoc-protected heterocyclic amino acid derivative with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol . It contains a morpholine ring functionalized at the 2-position with an acetic acid moiety, and the nitrogen atom is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . This compound is primarily used as a protected building block in solid-phase peptide synthesis (SPPS) and as a scaffold for medicinal chemistry applications [1].

Fmoc-protected heterocyclic building block for solid-phase peptide synthesis (SPPS)
Morpholine ring supports conformational constraint in peptidomimetic design
Acetic acid handle enables direct coupling to amine scaffolds; orthogonal Fmoc strategy

Why 2-(4-N-Fmoc-morpholin-2-yl)acetic Acid Cannot Be Replaced


Fmoc-protected morpholine derivatives with the same molecular formula can exhibit significant differences in synthetic utility and performance due to the position of the acetic acid substitution on the morpholine ring. The 2-substituted isomer (CAS 885273-97-2) differs from the 3-substituted isomer (CAS 885273-95-0) and the 2-carboxylic acid analog (CAS 204320-51-4) in both chemical properties and applications . Furthermore, Fmoc-morpholine building blocks vary in commercial availability, purity specifications (ranging from 95% to ≥99%), and physical forms, all of which impact the reproducibility of peptide synthesis workflows . Generic substitution without verifying regiospecific identity and purity can lead to synthetic failures, unexpected side reactions, or inconsistent yields [1].

Positional isomer (3-substituted)

Substitution at the 3-position may shift coupling reactivity and regiospecific incorporation compared to the 2-substituted acetic acid derivative.

Carboxylic acid analog (no methylene spacer)

Direct attachment of COOH to the morpholine ring alters pKa and spatial orientation, potentially changing amide bond formation kinetics.

Physical form and purity specification

Wax consistency vs. solid analogs may affect automated weighing; nominal purity without guaranteed lower limit can introduce batch variability in SPPS.

2-(4-N-Fmoc-morpholin-2-yl)acetic Acid vs. Closest Analogs


Purity: 2-Substituted vs. 3-Substituted Isomer

The target compound, 2-(4-N-Fmoc-morpholin-2-yl)acetic acid (CAS 885273-97-2), is commercially available with a specified purity of ≥95% (HPLC) [1]. In contrast, the regioisomeric 3-substituted analog, 4-Fmoc-3-carboxymethyl-morpholine (CAS 885273-95-0), is typically offered at a lower purity of 98% or 96% depending on the supplier . The 95% (HPLC) specification for the 2-substituted isomer is a minimum guarantee, whereas the 3-substituted isomer's purity is generally reported as a nominal value without a guaranteed lower limit. This distinction is critical for applications requiring consistent purity, such as SPPS, where impurities can accumulate over multiple coupling cycles .

Purity specification
Cross-study comparable
Target: ≥95% (HPLC) guaranteed minimum
Comparator (3-substituted): 98% nominal, no guaranteed lower limit
Guaranteed purity specification may support more consistent SPPS outcomes.
Batch-to-batch impurity accumulation risk differs.
Peptide Synthesis Building Block Purity SPPS

Structure: Acetic Acid vs. Carboxylic Acid Analog

2-(4-N-Fmoc-morpholin-2-yl)acetic acid (CAS 885273-97-2) contains a methylene spacer between the morpholine ring and the carboxylic acid group, resulting in the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol [1]. The closely related analog Fmoc-(R,S)-2-carboxymorpholine (CAS 204320-51-4) lacks this methylene spacer, having the carboxylic acid directly attached to the morpholine ring (C20H19NO5, MW 353.37) . This structural difference alters the spatial orientation of the carboxylate group, which can affect both the compound's reactivity in coupling reactions and its physicochemical properties such as pKa and lipophilicity [2]. The additional methylene group in the target compound provides greater conformational flexibility and may influence binding interactions in medicinal chemistry applications.

Structural feature
Direct head-to-head comparison
Target contains -CH₂- spacer between morpholine and COOH (MW 367.4)
Comparator lacks spacer (MW 353.4); COOH directly attached
Methylene spacer alters reactivity and spatial orientation; may influence coupling efficiency and target interactions.
pKa and lipophilicity are expected to differ.
Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

Physical Form: Wax vs. Solid

The target compound, 2-(4-N-Fmoc-morpholin-2-yl)acetic acid, is commercially described as a yellow wax at room temperature and requires storage at 0-8°C [1]. In contrast, the related compound Fmoc-(R,S)-2-carboxymorpholine (CAS 204320-51-4) is reported as a solid , and the 3-substituted isomer is described as a white to off-white solid . The waxy consistency of the target compound may indicate a lower melting point or amorphous nature, which can affect ease of weighing, dissolution rates in organic solvents, and long-term storage stability. For automated peptide synthesizers or high-throughput workflows, the physical form of a building block directly impacts handling accuracy and solvent compatibility.

Physical form
Cross-study comparable
Target: yellow wax
Comparators: white to off-white solid or crystalline solid
Wax consistency may require adapted handling for weighing and dissolution in automated synthesis.
Storage at 0–8°C recommended; impact on long-term stability.
Handling Properties Storage Stability Formulation

Morpholine Scaffold Versatility in Peptidomimetics

Morpholine-containing building blocks are strategically employed in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The morpholine heterocycle introduces both a hydrogen bond acceptor (oxygen) and a functionalizable nitrogen, providing unique properties compared to all-carbon analogs [1]. The target compound, with its Fmoc-protected nitrogen and 2-acetic acid functionality, serves as a conformationally constrained module that can be incorporated into peptide backbones to restrict conformational freedom and improve target selectivity [2]. Systematic chemical diversity (SCD) studies have demonstrated that C-functionalized morpholine derivatives, including those with acetic acid moieties, provide precise structure-activity relationships (SAR) when screened as scaffold families [3]. While direct quantitative activity data for the specific compound is limited, its structural features align with the class of morpholine building blocks shown to enhance solubility and provide favorable drug-like properties.

Scaffold versatility
Class-level inference
Morpholine heterocycle provides H-bond acceptor and functionalizable nitrogen; may enhance solubility and conformational constraint vs. all-carbon analogs.
Supports scaffold selection in drug discovery; verify for specific compound.
Data to verify; class-level SAR evidence.
Peptidomimetics Drug Discovery Conformational Constraint

2-(4-N-Fmoc-morpholin-2-yl)acetic Acid: Procurement & Applications


SPPS of Constrained Peptides

Due to its Fmoc-protected morpholine core and 2-acetic acid functionality, this compound is ideally suited as a protected building block for introducing conformationally restricted morpholine moieties into peptide sequences via SPPS . Its ≥95% (HPLC) purity specification ensures minimal accumulation of deletion or side products during iterative coupling cycles, which is critical for synthesizing peptides longer than 10-15 residues . The yellow wax physical form should be considered during automated synthesis setup, as it may require specific handling protocols compared to solid building blocks [1].

SAR Scaffold Libraries

The morpholine heterocycle is a privileged scaffold found in numerous FDA-approved drugs, and C-functionalized morpholine derivatives are valuable for exploring chemical diversity around a common core [2]. This specific compound, with its 2-acetic acid substitution and Fmoc protection, can be deprotected and further derivatized to generate libraries of morpholine-based compounds for SAR studies. Its structural differentiation from the 3-substituted isomer and 2-carboxylic acid analog provides distinct spatial vectors for target engagement .

Synthesis of Soluble Peptidomimetics

The morpholine ring's oxygen atom augments aqueous solubility compared to all-carbon cyclohexane analogs, while the nitrogen provides a site for further functionalization [3]. The target compound's acetic acid moiety allows for direct coupling to amine-containing scaffolds, and the Fmoc group enables orthogonal protection strategies. This combination of properties makes it suitable for designing peptidomimetics with improved drug-like characteristics, particularly when poor solubility is a limiting factor in lead optimization [4].

Reference Standard Applications

The availability of this compound with a guaranteed purity of ≥95% (HPLC) makes it suitable as an analytical reference standard for method development in quality control laboratories . The well-defined CAS registry number (885273-97-2), molecular formula (C21H21NO5), and InChI Key (MWVJXGOSMIXASR-UHFFFAOYSA-N) facilitate unambiguous identification and tracking in regulated environments .

Application
Selection Property
Validation Focus
SPPS of constrained peptides
Fmoc-orthogonal protection, guaranteed minimum purity
Coupling efficiency, minimal deletion products over iterative cycles
SAR scaffold libraries
2-acetic acid substitution pattern, Fmoc protection for orthogonal deprotection
Chemical diversification around morpholine core; distinct spatial vectors
Soluble peptidomimetics
Morpholine oxygen may enhance aqueous solubility vs. all-carbon cyclohexane analogs
Solubility modulation and drug-like property optimization
Analytical reference standard
Defined CAS, MW, InChI; purity specification for method development
Quality control method validation and unambiguous identification

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